2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic profiles .
Result of Action
Related compounds have been found to exhibit various biological activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as transaminases, which are involved in amino acid metabolism. The interaction with transaminases facilitates the transfer of amino groups, thereby influencing the synthesis and degradation of amino acids .
Additionally, this compound interacts with various proteins and biomolecules, including receptors and transporters. These interactions can modulate the activity of these proteins, leading to changes in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence neurotransmitter release and synaptic plasticity. It can modulate the activity of neurotransmitter receptors, leading to changes in neuronal excitability and communication .
In non-neuronal cells, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in altered gene transcription and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, this compound can bind to transaminases, altering their catalytic activity and impacting amino acid metabolism .
Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators. These interactions can lead to changes in the expression of genes involved in cellular growth, differentiation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes. These effects include alterations in cell signaling, gene expression, and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and enhancement of cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of metabolic processes .
Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes, while deviations from this range result in diminished efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as transaminases and dehydrogenases, influencing the synthesis and degradation of amino acids. These interactions can affect metabolic flux and the levels of specific metabolites within cells .
Additionally, the compound may be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further influence cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues .
The compound’s distribution can influence its biological activity, as its localization to specific cellular compartments can enhance or inhibit its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. These localizations can impact the compound’s interactions with enzymes, receptors, and other biomolecules, thereby influencing its biological effects .
Properties
IUPAC Name |
2-amino-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBYBTWZBVJDSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.